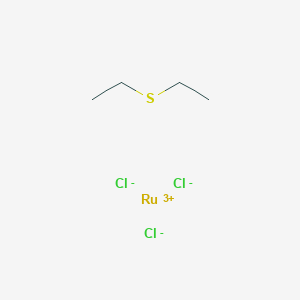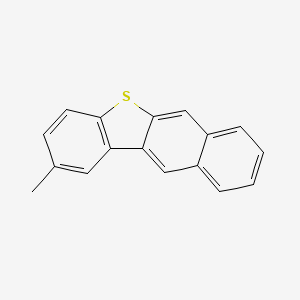
Potassium isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium isononanoate, also known as potassium 7-methyloctanoate, is a potassium salt of isononanoic acid. It is a white crystalline solid with a molecular formula of C9H17KO2. This compound is primarily used as a corrosion inhibitor and has applications in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium isononanoate can be synthesized through the neutralization of isononanoic acid with potassium hydroxide. The reaction typically involves dissolving isononanoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the production of isononanoic acid, which is synthesized through the oxidation of isononyl aldehyde using metal catalysts and peroxides. The crude isononanoic acid is then purified and neutralized with potassium hydroxide to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Potassium isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononyl alcohol.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal isononanoates.
Major Products:
Oxidation: Isononanoic acid.
Reduction: Isononyl alcohol.
Substitution: Various metal isononanoates depending on the reacting metal salt.
Aplicaciones Científicas De Investigación
Potassium isononanoate has several applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in various chemical processes, protecting metals from corrosion.
Biology: It is studied for its potential use in biological systems as a stabilizing agent.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent stability and low viscosity .
Mecanismo De Acción
The primary mechanism by which potassium isononanoate exerts its effects is through the formation of a protective layer on metal surfaces. This layer prevents the metal from reacting with corrosive agents in the environment. The potassium ion plays a crucial role in stabilizing the isononanoate anion, allowing it to effectively adhere to the metal surface and form a barrier against corrosion .
Similar Compounds:
- Potassium formate
- Potassium acetate
- Potassium propionate
Comparison: this compound is unique due to its branched-chain structure, which provides superior stability and lower viscosity compared to other potassium salts. This makes it particularly effective as a corrosion inhibitor and in applications requiring high stability and low viscosity .
Propiedades
| 84501-71-3 | |
Fórmula molecular |
C9H17KO2 |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
potassium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.K/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
XWJWRUYIKNLZFO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



] ester](/img/structure/B13781787.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)


![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
